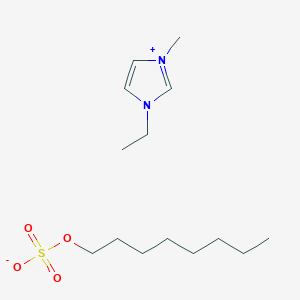
1-Ethyl-3-methyl-1H-imidazol-3-ium octyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-methyl-1H-imidazol-3-ium octyl sulfate is an ionic liquid, a type of salt in the liquid state at room temperature. It is known for its unique properties such as low volatility, high thermal stability, and high ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications .
Vorbereitungsmethoden
1-Ethyl-3-methyl-1H-imidazol-3-ium octyl sulfate can be synthesized through the reaction of 1-ethyl-3-methylimidazole with octyl sulfate. The reaction typically involves mixing the reactants in a suitable solvent under controlled temperature conditions. The product is then purified through processes such as distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
1-Ethyl-3-methyl-1H-imidazol-3-ium octyl sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically in the presence of reducing agents.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methyl-1H-imidazol-3-ium octyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its stability and conductivity.
Biology: It is employed in the extraction and purification of biomolecules.
Medicine: It is explored for its potential in drug delivery systems.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-methyl-1H-imidazol-3-ium octyl sulfate involves its ability to stabilize charged species and facilitate ionic interactions. This property is due to the presence of the imidazolium cation and the octylsulfate anion, which interact with other molecules and ions in the system. These interactions can influence reaction pathways and enhance the efficiency of various processes .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-methyl-1H-imidazol-3-ium octyl sulfate is compared with other similar ionic liquids such as:
1-Ethyl-3-methylimidazolium ethyl sulfate: Known for its high conductivity and stability.
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Noted for its low viscosity and high thermal stability.
1-Ethyl-3-methylimidazolium chloride: Commonly used in electrochemical applications.
These compounds share similar properties but differ in their specific applications and performance characteristics, making this compound unique in its versatility and effectiveness in various fields .
Eigenschaften
CAS-Nummer |
790663-79-5 |
|---|---|
Molekularformel |
C14H28N2O4S |
Molekulargewicht |
320.45 g/mol |
IUPAC-Name |
1-ethyl-3-methylimidazol-3-ium;octyl sulfate |
InChI |
InChI=1S/C8H18O4S.C6H11N2/c1-2-3-4-5-6-7-8-12-13(9,10)11;1-3-8-5-4-7(2)6-8/h2-8H2,1H3,(H,9,10,11);4-6H,3H2,1-2H3/q;+1/p-1 |
InChI-Schlüssel |
DAFDIILBFQKIIA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCOS(=O)(=O)[O-].CCN1C=C[N+](=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















